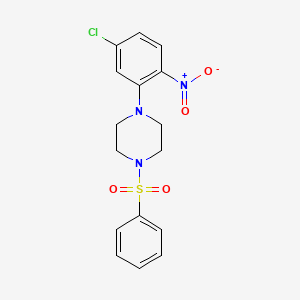
N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Descripción general
Descripción
N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as MPMPA, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPMPA is a peptide derivative that has been synthesized using a specific method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation in the brain. This compound has been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines in the brain. This compound may also have an effect on the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in the brain. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. This compound may also have an effect on the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is its potential use in the treatment of neurodegenerative disorders. This compound has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress and inflammation in the brain. However, one of the limitations of this compound is its limited availability. This compound is a novel compound, and its synthesis requires specific reagents and conditions, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One of the significant areas of research is the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the study of the mechanism of action of this compound. Further research is needed to understand how this compound works and how it can be used to treat various diseases. Finally, the synthesis of this compound can be optimized to improve its yield and reduce the cost of production.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress and inflammation in the brain. This compound has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to determine the efficacy of this compound in clinical trials and to understand its mechanism of action.
Aplicaciones Científicas De Investigación
N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has shown potential applications in various areas of scientific research. One of the significant areas where this compound has been studied is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress and inflammation in the brain. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12(14(17)15-10-7-11-20-2)16(21(3,18)19)13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUCMYRZWMSVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



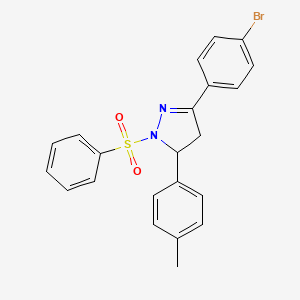
![2-({[2-hydroxy-3-(3-methylphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3981931.png)
![dimethyl 5-[(3-phenylbutanoyl)amino]isophthalate](/img/structure/B3981937.png)
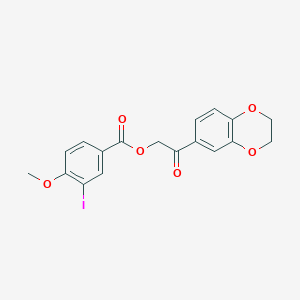
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B3981944.png)
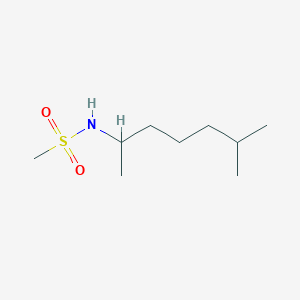
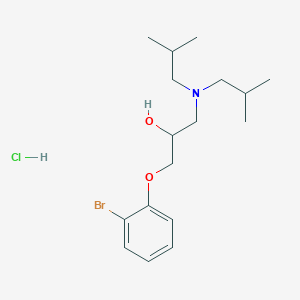
![2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3981977.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3981982.png)
![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)

